2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-15-4-2-3-14(10-15)21-17(25)11-28-19-22-18(26)16(23-24-19)9-12-5-7-13(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKLWCLSGHMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound notable for its potential biological activities. The compound is characterized by a complex structure that includes a triazine ring and various functional groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 430.9 g/mol
- CAS Number : 898625-04-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazine moiety is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which can enhance binding affinity to target proteins. The sulfanyl group may also play a role in redox reactions, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing triazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains. A study found that triazine derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the chlorobenzyl group may enhance its cytotoxic effects by promoting cell membrane permeability and facilitating drug uptake .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including our compound of interest. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. This effect was attributed to increased levels of reactive oxygen species (ROS), leading to cell death .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazine moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazines can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives demonstrate effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics . These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Triazine derivatives are also being explored for their anticancer properties. The incorporation of various substituents on the triazine ring can enhance cytotoxicity against cancer cell lines. Research has indicated that triazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .
Case Study : In vitro studies demonstrated that specific triazine derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7, indicating potential applications in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine compounds have garnered attention due to their ability to modulate inflammatory pathways. Triazines can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases.
Case Study : Research has shown that certain triazole derivatives reduced inflammation markers in animal models, suggesting that they could be developed into therapeutic agents for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Triazin Cores
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle : The 1,2,4-triazin core in the target compound may offer distinct hydrogen-bonding capabilities compared to triazole analogs due to its additional nitrogen atom and hydroxy group at position 5 .
- Substituent Effects: The 3-methoxyphenyl group in the target compound likely improves solubility and modulates electronic interactions compared to 4-fluorophenyl (Analog 2) or 3-methylphenyl (Analog 1) .
Anti-Exudative and Anti-Inflammatory Potential
- The target compound shares structural motifs with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models . The hydroxy group at position 5 may mimic the anti-inflammatory effects of diclofenac’s carboxylate moiety.
Enzyme Inhibition (AChE and Others)
- Derivatives with 3-methoxyphenyl acetamide groups, such as those in , showed higher AChE inhibition than nitro-substituted analogs . This suggests the target compound’s methoxy group could favor similar interactions with AChE’s catalytic site.
- In contrast, 5-oxo-4,5-dihydro-1,2,4-triazin analogs (e.g., Analog 2) may exhibit altered activity due to the oxo group’s influence on tautomerization and redox properties .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (Triazole) | Analog 2 (5-Oxo Triazin) |
|---|---|---|---|
| Molecular Weight | 416.88 g/mol | 443.90 g/mol | 404.84 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.9 (lower lipophilicity) |
| Hydrogen Bond Donors | 1 (5-OH) | 0 | 1 (5-oxo) |
| Key Substituents | 3-OCH₃, 4-Cl-benzyl | 4-Cl-phenyl, 4-OCH₃-phenyl | 4-F-phenyl, 4-Cl-benzyl |
Implications :
- The target compound’s hydroxy group may enhance water solubility compared to Analog 1’s triazole derivative, which lacks H-bond donors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis typically involves coupling a triazine-thiol intermediate with a substituted acetamide. A general approach (applicable to analogs) involves reacting 2-chloro-N-(3-methoxyphenyl)acetamide with a triazinethiol derivative under basic conditions (e.g., triethylamine in dioxane) . Key challenges include controlling regioselectivity during sulfanyl group attachment and removing unreacted reagents. Purification often requires recrystallization from ethanol-DMF mixtures or column chromatography with silica gel (60–120 mesh) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of the 3-methoxyphenyl group (singlet at δ ~3.8 ppm for OCH3) and the 4-chlorobenzyl moiety (aromatic protons at δ ~7.2–7.4 ppm) .
- IR : Look for characteristic peaks: N–H stretch (~3300 cm⁻¹ for acetamide), C=O (~1680 cm⁻¹), and S–C (~650 cm⁻¹) .
- MS : High-resolution ESI-MS should match the molecular formula (C20H18ClN5O3S), with fragmentation patterns showing loss of the chlorobenzyl group (m/z ~125) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen, away from moisture and light, at 2–8°C .
- Handling : Use PPE (gloves, goggles), avoid inhalation (use fume hoods), and prevent contact with water (risk of decomposition) .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for reaction design .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or oxidoreductases) by aligning the triazine core and sulfanyl group with active-site residues .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC50 in cancer cell lines) under standardized conditions (e.g., MTT assay, 72-hour exposure) to rule out variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl or methylsulfonyl variants) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., 4-CF3) to enhance target binding .
- Sulfanyl Group Optimization : Substitute with selenyl or methylsulfonyl groups to improve metabolic stability .
- Triazine Ring Functionalization : Introduce amino or nitro groups at position 6 to modulate electronic effects .
Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., human carbonic anhydrase) to resolve binding interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
